molecular formula C10H7NO B14167647 1,4-Cyclohexadiene-1-carbonitrile, 3-ethynyl-3-methyl-6-oxo-

1,4-Cyclohexadiene-1-carbonitrile, 3-ethynyl-3-methyl-6-oxo-

Katalognummer: B14167647
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: YKMCPWQMUVKGMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Cyclohexadiene-1-carbonitrile, 3-ethynyl-3-methyl-6-oxo- is an organic compound with the molecular formula C10H7NO and a molecular weight of 157.16868 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Cyclohexadiene-1-carbonitrile, 3-ethynyl-3-methyl-6-oxo- can be synthesized through a series of chemical reactions involving the starting materials and specific reagents. One common method involves the Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method helps avoid over-reduction to the fully saturated ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and optimizing yields for commercial viability.

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Cyclohexadiene-1-carbonitrile, 3-ethynyl-3-methyl-6-oxo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1,4-Cyclohexadiene-1-carbonitrile, 3-ethynyl-3-methyl-6-oxo- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1,4-Cyclohexadiene-1-carbonitrile, 3-ethynyl-3-methyl-6-oxo- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,4-Cyclohexadiene-1-carbonitrile, 3-ethynyl-3-methyl-6-oxo- is unique due to its specific functional groups and structural arrangement, which confer distinct chemical properties and reactivity compared to its similar compounds.

Eigenschaften

Molekularformel

C10H7NO

Molekulargewicht

157.17 g/mol

IUPAC-Name

3-ethynyl-3-methyl-6-oxocyclohexa-1,4-diene-1-carbonitrile

InChI

InChI=1S/C10H7NO/c1-3-10(2)5-4-9(12)8(6-10)7-11/h1,4-6H,2H3

InChI-Schlüssel

YKMCPWQMUVKGMG-UHFFFAOYSA-N

Kanonische SMILES

CC1(C=CC(=O)C(=C1)C#N)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.